4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane

Boronic ester stability Protodeboronation Benchtop storage

Cyclopropylboronic acids are notoriously unstable, prone to rapid protodeboronation that halts reactions and destroys product profiles. This pinacol ester solves that problem, delivering a robust, weighable solid for reproducible research. - **Enhanced Stability:** Ambient storage stability prevents decomposition, unlike the free acid, ensuring consistent coupling efficiency. - **Automation-Ready:** 95-98% purity solid is ideal for precise weighing on automated parallel synthesis platforms. - **Defined Chirality:** Introduces a conformationally constrained, chiral 2-methylcyclopropyl motif to probe drug-target binding.

Molecular Formula C16H23BO2
Molecular Weight 258.2 g/mol
Cat. No. B13635635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
Molecular FormulaC16H23BO2
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CC3C
InChIInChI=1S/C16H23BO2/c1-11-10-13(11)12-8-6-7-9-14(12)17-18-15(2,3)16(4,5)19-17/h6-9,11,13H,10H2,1-5H3
InChIKeyZECXCMQVLXRYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane – Reagent Profile for Suzuki–Miyaura Cross-Coupling Procurement


4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane (CAS 2621936-38-5) is a pinacol boronate ester that delivers a sterically defined ortho-(2-methylcyclopropyl)phenyl fragment. Its molecular formula is C₁₆H₂₃BO₂ (MW 258.16), and it is supplied as a 95–98% purity solid . The pinacol ester mask stabilizes the inherently labile cyclopropyl–aryl C–B bond, enabling this building block to serve as a shelf-stable Suzuki–Miyaura coupling partner for medicinal chemistry, agrochemical intermediate synthesis, and sp³‑enriched library construction.

Suzuki–Miyaura cross-coupling building block
Shelf-stable pinacol ester; weighable solid
Delivers ortho-(2-methylcyclopropyl)phenyl fragment

Why Generic Substitution Fails for 4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane


Cyclopropylboronic acids and their derivatives are intrinsically prone to protodeboronation, oxidation, and polymerization, limiting benchtop lifetime and cross-coupling efficiency [1][2]. The free acid congener, [2-(2-methylcyclopropyl)phenyl]boronic acid, decomposes significantly under ambient storage within days, while the pinacol ester provides a more robust, weighable solid with enhanced organic-phase compatibility [1][2]. Simply substituting the free acid, the regioisomeric para- or meta-methylcyclopropyl boronate, or the des-methyl cyclopropyl analog introduces uncontrolled differences in stability, reactivity, steric environment, and downstream product lipophilicity, making direct interchange unreliable without re-optimization.

Alternative
Stability & Reactivity Concern
[2-(2-methylcyclopropyl)phenyl]boronic acid (free acid)
Prone to protodeboronation; benchtop stability limited to days under air
para- or meta-methylcyclopropyl regioisomer
Altered steric environment and product lipophilicity; coupling may require re-optimization
Des-methyl cyclopropyl analog
Different hydrophobic surface; extraction and purification behavior may shift

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane


Benchtop Stability of Cyclopropyl Pinacol Boronates Versus Free Boronic Acids

Cyclopropylboronic acid (1h) decomposes substantially on the benchtop under air over 15 days, whereas the corresponding MIDA boronate (2h) is indefinitely stable (>60 days, no detectable decomposition by ¹H NMR). Pinacol esters, while less inert than MIDA boronates, similarly protect the C–B bond and are routinely used to improve shelf life and weighing accuracy [1]. The target pinacol ester is therefore expected to exhibit significantly slower protodeboronation than the free acid [2-(2-methylcyclopropyl)phenyl]boronic acid, which is supported by class-level cyclopropyl boronic acid instability data [1].

Benchtop Stability
Class-level inference
Pinacol ester substantially more stable than free cyclopropylboronic acid
Supports shelf-stable procurement and reproducible weighing
Free acid shows substantial decomposition in 60 days (MIDA analog); pinacol behavior inferred
Boronic ester stability Protodeboronation Benchtop storage

Suzuki Coupling Yield Advantage of Cyclopropylboronate Esters Over Free Cyclopropylboronic Acids

In a head-to-head study, cyclopropylboronate esters of ethylene glycol or propane-1,3-diol gave higher reaction rate and higher cross-coupling product yields than the corresponding cyclopropylboronic acids when coupled with benzyl bromides using Ag₂O and KOH as base [1]. Although the study used glycol-derived esters rather than pinacol esters, the general principle that masking the boronic acid as an ester improves transmetalation efficiency and suppresses protodeboronation side pathways applies across ester classes [1].

Coupling Yield
Head-to-head
Boronate esters outperform free acids in rate and yield
May improve step economy and reduce rework in parallel synthesis
Glycol-derived esters demonstrated higher yields vs cyclopropylboronic acids with Ag₂O/KOH; pinacol ester expected to follow similar trend
Suzuki–Miyaura coupling Cyclopropyl transfer C–C bond formation

Physicochemical Property Differentiation: LogP and TPSA Comparison

The pinacol ester form of the target compound has a computed LogP of 3.1092 and a topological polar surface area (TPSA) of 18.46 Ų . In contrast, the free boronic acid analog [2-(2-methylcyclopropyl)phenyl]boronic acid is substantially more hydrophilic (predicted LogP ~1.5–2.0 based on analogous cyclopropyl boronic acids ), and the des-methyl cyclopropyl analog (2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, MW 244.14) presents a smaller hydrophobic surface . The esterification adds ~1.5–2.0 LogP units, enhancing organic-phase extractability during workup and simplifying chromatographic purification of non-polar coupling products.

LogP & TPSA
Cross-study comparable
LogP 3.11 · TPSA 18.46 Ų
Higher organic-phase extractability vs free acid (~1.5–2.0 logP)
Computed parameters; esterification adds ~1.5–2.0 logP units, aiding reverse-phase purification
Lipophilicity Drug-likeness Purification

Purity and Quality Assurance for Procurement-Grade Material

The target compound is commercially available at 95% purity (MolCore) and 98% purity (Leyan) , with full quality-assurance documentation. In comparison, the free boronic acid [2-(2-methylcyclopropyl)phenyl]boronic acid is typically supplied at 95% purity from Enamine via Sigma-Aldrich , but its purity can degrade on storage due to protodeboronation. The pinacol ester form maintains its certified purity longer under recommended storage conditions (cool, dry place ), providing a more reliable starting purity for reproducible coupling reactions.

Certified Purity
Supporting evidence
95–98% (COA documented)
Reliable starting purity; slower degradation than free acid on storage
Free acid may lose purity over time; pinacol ester retains certified purity under cool, dry conditions
Chemical purity QC/QA Procurement specification

Optimal Application Scenarios for 4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane


Medicinal Chemistry sp³‑Enriched Library Synthesis

The pinacol ester is ideally suited for parallel synthesis of sp³‑rich compound libraries via Suzuki–Miyaura coupling. Its stable solid form enables accurate weighing on automated platforms, and the cyclopropyl ring contributes conformational constraint and increased fraction of sp³ carbons (Fsp³) for lead-like property optimization [1]. The higher LogP of the pinacol ester (3.11 vs ~1.5–2.0 for the free acid) improves organic-phase extraction during library purification .

Agrochemical Intermediate Scale-Up

For process chemistry groups requiring reproducible kilogram-scale Suzuki couplings, the pinacol ester form mitigates the protodeboronation side reactions that plague free cyclopropylboronic acids under thermal and basic conditions [2]. The documented 95–98% purity and long-term storage stability at ambient temperature (cool, dry) translate to fewer failed batches and tighter impurity profiles during scale-up .

Stereochemical Probe in ortho-Substituted Biaryl Synthesis

The 2-methylcyclopropyl substituent at the ortho position introduces a specific steric and electronic environment that is distinct from cyclopropyl, para-methylcyclopropyl, or simple alkyl analogs. When the pinacol ester is coupled with aryl halides, the resulting biaryl products bear a well-defined chiral cyclopropane motif, which serves as a conformational constraint probe in drug-target binding studies [1].

Application
Selection Property
Validation Focus
sp³‑Enriched Library Synthesis
Shelf-stable solid; automated weighing compatible
Coupling efficiency and Fsp³ enrichment
Agrochemical Intermediate Scale-Up
Mitigated protodeboronation; consistent purity
Batch reproducibility under thermal/basic conditions
ortho-Substituted Biaryl Probe
Defined 2-methylcyclopropyl steric signature
Conformational constraint and target-binding studies
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